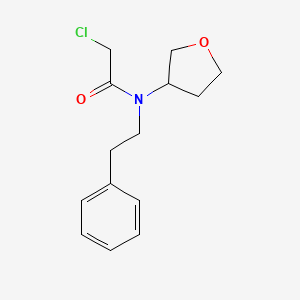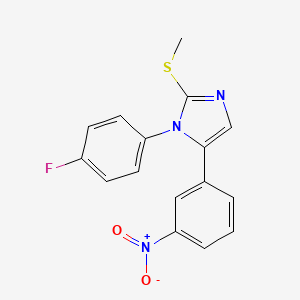
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Enzyme Inhibition and Metabolism
- Inhibition of Aldehyde Dehydrogenase : A study by Klink, Pachler, and Gottschlich (1985) found that 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, a structurally similar compound, strongly inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Synthesis and Chemical Transformations
- Synthesis of Isoxazoles and Imidazopyridines : Khalafy, Setamdideh, and Dilmaghani (2002) reported the synthesis of isoxazoles and imidazopyridines using similar compounds, showing the potential for creating diverse chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002).
- Synthesis of Fluorophores : Rezazadeh et al. (2015) synthesized new fluorophores from similar imidazole derivatives, indicating their potential in creating novel fluorescent compounds (Rezazadeh et al., 2015).
- Thiadiazole Derivatives : Kundapur, Sarojini, and Narayana (2012) explored the synthesis of thiadiazole derivatives from related compounds, showing the versatility of imidazoles in chemical synthesis (Kundapur, Sarojini, & Narayana, 2012).
Pharmacological Applications
- Histamine Antagonism : Ganellin et al. (1996) developed (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists, demonstrating the pharmacological potential of imidazole derivatives (Ganellin et al., 1996).
- Mycobacterium Tuberculosis Inhibitors : Jedrysiak and Suwiński (2008) tested fluorophenyl-nitroimidazoles as inhibitors of Mycobacterium tuberculosis, showing their potential in antimicrobial applications (Jedrysiak & Suwiński, 2008).
Material Science and Engineering
- Fluorescence Properties : Shekhovtsov et al. (2021) reported the unique fluorescence properties of 1-hydroxy-1H-imidazoles, indicating potential applications in material science and sensory technologies (Shekhovtsov et al., 2021).
Antibacterial Activities
- Antibacterial Properties : Darekar et al. (2020) synthesized benzimidazole derivatives with antibacterial activity, highlighting the potential of imidazole compounds in developing new antibiotics (Darekar et al., 2020).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABARIWRRLYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)
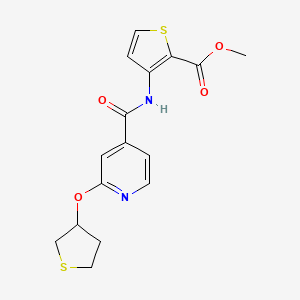
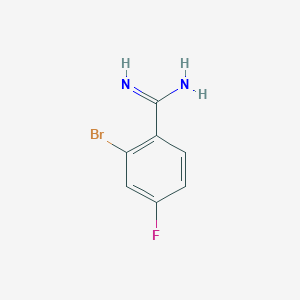
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)


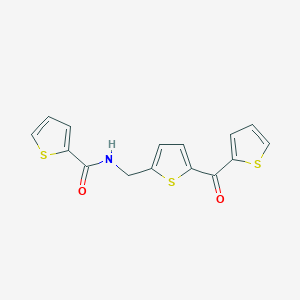
![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
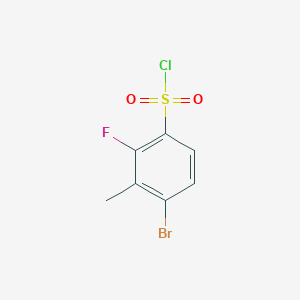
![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)
